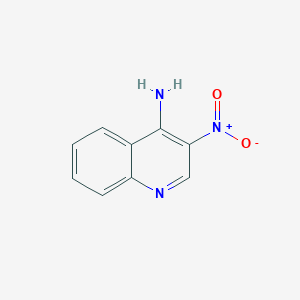

1H-Benzotriazole-6-methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Construction of Pharmacologically Important Heterocyclic Skeletons

- Application : Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol for the construction of pharmacologically important heterocyclic skeletons .

- Method : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

- Results : This methodology has grown from an obscure level to very high popularity, since it has shown potential in the synthesis of diverse pharmacologically important heterocyclic skeletons .

2. Photocatalytic Transformations

- Application : Benzotriazoles, including 1H-benzotriazole, are subjected to photocatalytic degradation under UV-irradiated TiO2 .

- Method : The photocatalytic process activated by UV-irradiated TiO2 is used to abate 1H-benzotriazole and its derivatives .

- Results : Under the adopted experimental conditions, all the studied substrates were rapidly photocatalytically transformed and mineralized .

3. Synthesis and Antimicrobial Activity

- Application : 1H-Benzotriazole derivatives exhibit notable antimicrobial and antifungal activities.

- Method : 1- (1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives show varying degrees of antibacterial and antifungal effectiveness.

- Results : These derivatives have shown to be effective against certain bacterial and fungal strains.

4. Corrosion Inhibition

- Application : Benzotriazole is widely used as a corrosion inhibitor. It forms a stable coordination compound on a copper surface and behaves as a corrosion inhibitor .

- Method : The compound can be applied to the surface of the material (such as copper) to prevent corrosion .

- Results : The application of benzotriazole significantly reduces the rate of corrosion, thereby extending the lifespan of the material .

5. Synthesis of Other Chemical Compounds

- Application : Benzotriazole can be used in the synthesis of other chemical compounds. It can easily be introduced into a molecule by a variety of reactions .

- Method : The compound is added to the reaction mixture, activating it toward numerous transformations .

- Results : This method has shown potential in the synthesis of diverse chemical compounds .

6. Vacuum Ultraviolet Degradation

- Application : Benzotriazoles, including 1H-benzotriazole, can be degraded using a vacuum ultraviolet (VUV) device emitting 185 + 254 nm (VUV/UV-C) irradiation .

- Method : The degradation of 1H-benzotriazole is performed by a customized VUV device .

- Results : The degradation of 1H-benzotriazole presented an apparent rate constant reached 8.17 × 10 −4 s −1 . The incomplete degradation products presented higher toxicities than 1H-BT, and a further mineralization reduced their toxicities .

Safety And Hazards

Propriétés

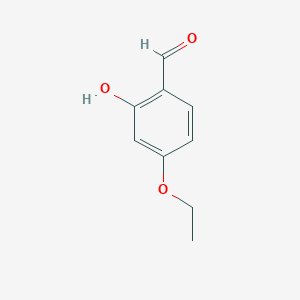

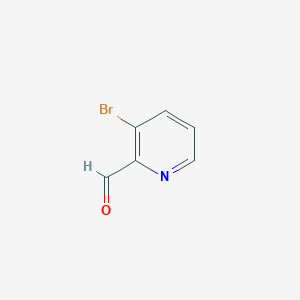

IUPAC Name |

2H-benzotriazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJXZTKRHRFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-6-methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)